Cas no 863480-61-9 ((1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol)

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol structure
863480-61-9 structure
商品名:(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
CAS番号:863480-61-9
MF:C12H20O4
メガワット:228.284804344177
CID:5067215
PubChem ID:25750967

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol 化学的及び物理的性質

名前と識別子

    • (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
    • (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
    • (1S,2R,4S)-5-[(1E)-3-Hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol (ACI)
    • 5-Cyclohexene-1,2,4-triol, 5-[(1E)-3-hydroxy-3-methyl-1-butenyl]-2-methyl-, (1S,2R,4S)- (9CI)
    • Acremin F
    • Acremine F
    • (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]-2-methylcyclohex-5-ene-1,2,4-triol
    • 863480-61-9
    • インチ: 1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10-,12+/m0/s1
    • InChIKey: KLZSJMCXTDLPSF-DVKNGYBMSA-N
    • ほほえんだ: O[C@@]1(C)[C@H](C=C(/C=C/C(C)(C)O)[C@H](C1)O)O

計算された属性

  • せいみつぶんしりょう: 228.13615911g/mol
  • どういたいしつりょう: 228.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.9
  • 疎水性パラメータ計算基準値(XlogP): -1

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BioAustralis
BIA-A2556-2.50 mg
Acremin F
863480-61-9 >95%byHPLC
2.50mg
$697.00 2023-08-21
BioAustralis
BIA-A2556-2.50mg
Acremin F
863480-61-9 >95% by HPLC
2.50mg
$755.00 2024-09-23
A2B Chem LLC
BA83001-2.5mg
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
863480-61-9 ≥95%
2.5mg
$758.00 2024-04-19
BioAustralis
BIA-A2556-0.50 mg
Acremin F
863480-61-9 >95%byHPLC
0.50mg
$199.00 2023-08-21
BioAustralis
BIA-A2556-0.50mg
Acremin F
863480-61-9 >95% by HPLC
0.50mg
$215.00 2024-09-23
1PlusChem
1P01LIU1-2.5mg
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
863480-61-9 ≥95%
2.5mg
$1001.00 2024-04-21

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 2

はんのうじょうけん
1.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
2.3 Reagents: Methanol ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 3

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
2.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
3.3 Reagents: Methanol ;  0 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 4

はんのうじょうけん
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
3.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
4.3 Reagents: Methanol ;  0 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
6.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 5

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  20 h, rt
2.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran ;  -78 °C
2.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
2.3 Solvents: tert-Butanol ;  30 min, -30 °C; -30 °C → -78 °C
2.4 Reagents: Ammonium chloride ;  -78 °C; -78 °C → rt
3.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
3.2 7 d, -8 °C
4.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
4.2 Reagents: Triethylamine ;  rt
5.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
6.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
6.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
7.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
7.3 Reagents: Methanol ;  0 °C
8.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
9.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 6

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.3 Reagents: Methanol ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 7

はんのうじょうけん
1.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran ;  -78 °C
1.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
1.3 Solvents: tert-Butanol ;  30 min, -30 °C; -30 °C → -78 °C
1.4 Reagents: Ammonium chloride ;  -78 °C; -78 °C → rt
2.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
2.2 7 d, -8 °C
3.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
5.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
5.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
6.3 Reagents: Methanol ;  0 °C
7.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
8.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 8

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

合成方法 10

はんのうじょうけん
1.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
1.2 7 d, -8 °C
2.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
4.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
5.3 Reagents: Methanol ;  0 °C
6.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
7.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
リファレンス
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Raw materials

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Preparation Products

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd